N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide

Catalog No.
S7357834
CAS No.
M.F
C12H19N5O
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1...

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C12H19N5O/c1-10-14-15-16-17(10)9-12(18)13-8-7-11-5-3-2-4-6-11/h5H,2-4,6-9H2,1H3,(H,13,18)

InChI Key

RGLBYJYAILLDIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1CC(=O)NCCC2=CCCCC2
N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide commonly referred to as CJ-12420, is a pharmacological compound synthesized in the early 2000s. The compound shows potential in various scientific experiments and industries.
CJ-12420 is a tetrazolylacetamide derivative that acts as a potent, selective antagonist for κ-opioid receptors. Researchers have extensively studied its biological properties and its potential uses in various fields such as medicine, neuroscience, and psychology.
CJ-12420 is a white to off-white powder that is soluble in DMSO, ethanol, and dimethyl formamide. The compound has a molecular weight of 324.43 g/mol and a melting point of 243-245°C.
The synthesis of CJ-12420 involves the reaction between 5-methyltetrazole-1-acetic acid and 2-cyclohexen-1-ethylamine. Various studies have reported different methods of synthesizing CJ-12420, including the use of microwave irradiation and ultrasound. Characterization of the compound is carried through nuclear magnetic resonance spectroscopy and X-ray diffractometry.
The analytical methods used to determine the purity of CJ-12420 include HPLC, mass spectrometry, and IR spectroscopy. The compound has also undergone rigorous testing to determine its stability under varied conditions such as storage temperature, pH, and light exposure.
Studies have shown that CJ-12420 serves as a potent and selective antagonist of κ-opioid receptors, resulting in the reduction of opioid dependence and withdrawal symptoms. Its ability to interact with the dopamine system has also drawn attention from neuroscientists, given its potential use in treating depression, anxiety, and other psychiatric disorders.
Animal studies have reported no significant toxicity or adverse effects of CJ-12420, but toxicity remains a concern, especially when handling the compound. Safety precautions such as safety glasses, gloves, and protective clothing should be taken while handling the compound.
CJ-12420 has potential uses in various scientific fields, including medicine, neuroscience, psychology, and drug discovery research. It has shown promising results in preclinical studies, but more research is needed before its efficacy can be confirmed in human clinical trials.
Research on CJ-12420 is ongoing, with various studies focused on determining its efficacy as a medication, its interaction with other compounds such as opioids, and its potential use in drug repurposing.
CJ-12420's potential implications are vast, and it may have significant breakthroughs in treating opioid dependence and psychiatric disorders. Its potential in drug repurposing is also essential for the development of new medicines.
Although promising, the use of CJ-12420 has several limitations. More research is needed to establish its safety and efficacy in humans before it can be approved for clinical use. There is also a need to explore the potential of CJ-12420 in other scientific fields such as cancer research and drug discovery.
The future direction of research on CJ-12420 could be investigating its efficacy in treating other medical conditions such as chronic pain, cancer, and psychiatric disorders. There is also a need to explore the potential of CJ-12420 in drug repurposing, developing new medicines, and clinical trials on humans. The use of CJ-12420 as a tool in neuroscience and psychology research could also be explored.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.15896025 g/mol

Monoisotopic Mass

249.15896025 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-27-2023

Explore Compound Types